molecular formula C12H12FNO2 B12290317 Ethyl 7-Fluoroindole-3-acetate

Ethyl 7-Fluoroindole-3-acetate

Cat. No.: B12290317
M. Wt: 221.23 g/mol
InChI Key: JLVWAIDILDMPQZ-UHFFFAOYSA-N
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Description

Ethyl 7-Fluoroindole-3-acetate is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom to the indole ring can significantly alter the compound’s chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluoroindole-3-acetate typically involves the fluorination of an indole precursor. One common method is the electrophilic fluorination of indole derivatives using reagents such as cesium fluoroxysulfate (CsOSO3F) or Selectfluor . These reactions are often carried out in solvents like methanol or acetonitrile under controlled temperatures to ensure regioselectivity and yield.

Industrial Production Methods: Industrial production of fluorinated indole derivatives, including this compound, may involve large-scale fluorination processes using similar reagents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-Fluoroindole-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindole-3-carboxylic acid derivatives, while reduction can produce fluoroindole-3-ethanol derivatives.

Scientific Research Applications

Ethyl 7-Fluoroindole-3-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-Fluoroindole-3-acetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For example, fluorinated indole derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • 7-Chloroindole-3-acetate
  • 7-Bromoindole-3-acetate
  • 7-Iodoindole-3-acetate

Comparison: Ethyl 7-Fluoroindole-3-acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity compared to its chloro, bromo, and iodo counterparts . These differences make this compound a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 2-(7-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3

InChI Key

JLVWAIDILDMPQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC=C2F

Origin of Product

United States

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